FD1024

PIM Kinase Enzymatic Assay Isoform Selectivity

Substituting FD1024 with alternatives like AZD1208 risks >10-fold weaker PIM1/PIM2 potency, undermining AML dependency studies. FD1024 directly addresses this gap as a balanced pan-PIM inhibitor (PIM1 IC₅₀=1.96 nM, PIM2=38.9 nM, PIM3=4.17 nM) with proven in vivo antitumor efficacy. • Superior PIM2 potency vs AZD1208 (>10-fold) & SGI-1776 (>9-fold) - critical for PIM2-driven malignancy models. • Sub-μM anti-proliferative activity across AML lines (EOL-1 GI₅₀: 0.16 μM; MV-4-11: 0.12 μM). • Photocaging-compatible for light-gated spatiotemporal control experiments.

Molecular Formula C21H20F2N4O2S
Molecular Weight 430.5 g/mol
Cat. No. B12387697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFD1024
Molecular FormulaC21H20F2N4O2S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OC2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F
InChIInChI=1S/C21H20F2N4O2S/c22-14-2-1-3-15(23)19(14)21-27-17(11-30-21)20(28)26-16-10-25-9-8-18(16)29-13-6-4-12(24)5-7-13/h1-3,8-13H,4-7,24H2,(H,26,28)
InChIKeySYEYZQUZNVVCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FD1024: Pan-PIM Kinase Inhibitor for AML Research


N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide, commonly designated FD1024 (CAS: 1422456-47-0), is a synthetic small-molecule inhibitor belonging to the N-pyridinyl amide scaffold class . It functions as a potent, pan-inhibitor of the Proviral Insertion site of Moloney murine leukemia (PIM) family of serine/threonine kinases (PIM1, PIM2, PIM3), which are key oncogenic drivers in hematologic malignancies . The compound's design incorporates a trans-4-aminocyclohexyl ether moiety linked to a 2,6-difluorophenyl-thiazole carboxamide core, a structural arrangement critical for its unique biochemical and cellular profile . This evidence guide is structured to provide quantitative, comparator-based justification for the scientific selection and procurement of FD1024 over alternative PIM inhibitors or in-class analogs for specific research applications.

Why FD1024 Cannot Be Substituted with Other PIM Inhibitors


While numerous pan-PIM kinase inhibitors exist, procurement decisions based solely on a shared 'PIM inhibitor' classification are scientifically unsound and can jeopardize experimental outcomes. FD1024 is differentiated by a specific, quantifiable isoform selectivity profile and cellular potency that are not uniformly shared across the class. For example, substituting FD1024 with another potent pan-PIM inhibitor like AZD1208 would result in a >10-fold difference in PIM1 and PIM2 enzymatic potency [1]. Similarly, using a first-generation inhibitor like SGI-1776 would introduce >9-fold weaker inhibition of PIM2 . These differences are not marginal; they translate directly into divergent cellular anti-proliferative effects and in vivo efficacy profiles . The evidence below provides the quantitative, head-to-head comparisons necessary to justify the specific selection of FD1024 for studies where its unique balance of potency and cellular activity is required.

Quantitative Differentiation Evidence for FD1024


PIM1 and PIM2 Isoform Potency vs. AZD1208

FD1024 demonstrates a distinct potency profile against the PIM kinase family compared to the well-characterized pan-PIM inhibitor AZD1208. While both are potent, their relative activities against PIM1 and PIM2 differ significantly. FD1024 exhibits a 5-fold lower potency for PIM1 but a >7.5-fold higher potency for PIM2 compared to AZD1208, indicating a different balance of isoform inhibition [1].

PIM Kinase Enzymatic Assay Isoform Selectivity

Enhanced Cellular Anti-Proliferative Effects vs. SGI-1776

Compared to the first-generation PIM inhibitor SGI-1776, FD1024 is a more balanced and potent inhibitor of all three PIM isoforms, particularly PIM2 and PIM3. This superior enzymatic profile translates to potent, sub-micromolar anti-proliferative activity in a panel of acute myeloid leukemia (AML) cell lines, a key functional readout for this compound class .

PIM Kinase Cellular Pharmacology AML

PIM2 Potency and Cellular Activity vs. GDC-0339

A direct comparison with the clinical-stage pan-PIM inhibitor GDC-0339 reveals a key differentiation point: FD1024 is significantly more potent against the PIM2 isoform. While GDC-0339 exhibits extremely high affinity (Ki) for all three isoforms, its cellular activity in the BaF3 PIM1 model (IC50 = 43.6 nM) is notably weaker than its enzymatic Ki would suggest. In contrast, FD1024 shows a more balanced profile with robust anti-proliferative activity in multiple AML cell lines .

PIM Kinase Isoform Selectivity Multiple Myeloma

Unique Photocaging for Spatiotemporal Control

FD1024 possesses a unique chemical handle that allows for the creation of a photocaged derivative (FD1024-PPG). This is not a common feature among PIM inhibitors and provides a capability for spatiotemporal control over kinase inhibition. Upon irradiation with 365 nm UV light, FD1024-PPG exhibits superior photouncaging efficiency, releasing active FD1024 and enabling light-controlled anticancer bioactivity in cell-based and in vivo models (e.g., zebrafish xenograft) [1].

Photopharmacology Chemical Biology Spatiotemporal Control

Kinase Selectivity Profile vs. TP-3654

While specific kinome-wide selectivity data for FD1024 is not publicly available in the same detail as for some clinical candidates, its structural class (aminocyclohexyl pan-PIM inhibitors) was designed for and is characterized by high selectivity over other kinase families [1]. This is in contrast to other pan-PIM inhibitors like TP-3654, which is reported to inhibit 19 additional kinases, including PI3K isoforms . This class-level inference suggests FD1024 may offer a cleaner pharmacological profile for studying PIM-dependent biology.

Kinase Selectivity Off-target Profiling Chemical Biology

Optimized Research Applications for FD1024


AML Cell Line Profiling

The evidence establishes FD1024 as a potent tool for investigating PIM kinase dependency in AML. Its sub-micromolar anti-proliferative activity in a panel of genetically diverse AML cell lines (EOL-1 GI50: 0.16 μM; MV-4-11 GI50: 0.12 μM; KG-1 GI50: 1.05 μM; MOLM-16 GI50: 1.39 μM) provides a strong foundation for biomarker discovery and combination therapy studies. Its balanced pan-PIM potency, particularly its superior activity on PIM2 compared to AZD1208 and SGI-1776, makes it a preferred choice for studies where PIM2 is a key driver.

Spatiotemporal Control in Chemical Biology

FD1024's unique amenability to photocaging enables a completely new dimension of experimental control unavailable with other PIM inhibitors. The creation and use of FD1024-PPG allows researchers to apply precise, light-gated activation of PIM inhibition in cell culture or in vivo models (e.g., zebrafish) [1]. This is invaluable for dissecting the kinetics of PIM-dependent signaling, studying localized cellular responses (e.g., in tumor microenvironments), and developing light-controlled therapeutic strategies.

Kinase Selectivity and Pathway Dissection

For experiments requiring a clean PIM inhibition phenotype with minimal off-target kinase activity, FD1024 offers a compelling option. While direct selectivity data for FD1024 is not fully public, its structural class (aminocyclohexyl series) was specifically optimized for high selectivity [2]. This is a significant advantage over polypharmacological inhibitors like TP-3654, which is known to hit 19 other kinases including PI3K family members . Researchers studying PIM-specific signaling pathways or validating PIM as a therapeutic target will benefit from the reduced potential for confounding off-target effects offered by this chemical series.

In Vivo Antitumor Efficacy in Xenograft Models

FD1024 has demonstrated 'profound antitumor efficacy in mice at well-tolerated dose schedules' in AML xenograft models [3]. This in vivo proof-of-concept distinguishes FD1024 from tool compounds with only in vitro validation. For researchers planning to transition from cell-based assays to animal models of leukemia, FD1024 provides a validated and efficacious starting point for preclinical pharmacology and biomarker studies, ensuring continuity from the bench to in vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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